REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][OH:9])[C:3]=1[NH:10][C:11]([C:13]1[S:17][C:16]([NH:18][C:19]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N:15][CH:14]=1)=[O:12].CN1CCOCC1.[CH3:45][C:46]([CH3:51])([CH3:50])[C:47](Cl)=[O:48].[NH4+].[Cl-]>C1COCC1.O>[C:47]([O:9][CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[NH:10][C:11]([C:13]1[S:17][C:16]([NH:18][C:19]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N:15][CH:14]=1)=[O:12])(=[O:48])[C:46]([CH3:51])([CH3:50])[CH3:45] |f:3.4|
|
Name
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|
Quantity
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7.36 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=CC=C1)CO)NC(=O)C1=CN=C(S1)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
3.1 mL
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Type
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reactant
|
Smiles
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CN1CCOCC1
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.8 mL
|
Type
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reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The mixture was extracted with EtOAc (2×250 mL)
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Type
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WASH
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Details
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The combined extracts were washed with 1N HCl (500 mL), saturated NaHCO3 (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C1=CN=C(S1)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 104.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |